molecular formula C10H6BrNOS2 B1597473 (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 5503-75-3

(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B1597473
CAS No.: 5503-75-3
M. Wt: 300.2 g/mol
InChI Key: HCQIPSCNDYWABJ-UHFFFAOYSA-N
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Description

(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a bromobenzylidene group attached to the thiazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-bromobenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Thiazole derivatives are known for their diverse biological activities, making this compound a candidate for drug discovery.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The presence of the bromobenzylidene group may enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The bromobenzylidene group could play a role in binding to specific molecular targets, while the thiazole ring may be involved in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(2-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one lies in the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different interactions with molecular targets.

Properties

IUPAC Name

5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQIPSCNDYWABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386513
Record name MLS002667325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5503-75-3
Record name MLS002667325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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